N-(4-iodophenyl)hexanamide

Cross-coupling C–C bond formation Synthetic intermediate

Researchers often face sluggish oxidative addition with bromo or chloro substrates, leading to extended optimization and low library throughput. N-(4-Iodophenyl)hexanamide directly solves this bottleneck: - 3.8× faster Pd(0) oxidative addition than the bromo analogue, reducing cycle time. - Labile C-I bond (BDE ≈ 57 kcal·mol⁻¹) enables chemoselective cross-coupling under mild conditions. - Balanced lipophilicity (XLogP3 ≈ 3.1) delivers cell-permeable probes in medicinal chemistry campaigns. Supplied as ≥95% pure solid with ambient shipping and global delivery, this intermediate is ready for immediate late-stage diversification.

Molecular Formula C12H16INO
Molecular Weight 317.17 g/mol
Cat. No. B289705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodophenyl)hexanamide
Molecular FormulaC12H16INO
Molecular Weight317.17 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NC1=CC=C(C=C1)I
InChIInChI=1S/C12H16INO/c1-2-3-4-5-12(15)14-11-8-6-10(13)7-9-11/h6-9H,2-5H2,1H3,(H,14,15)
InChIKeyIHNZTLYRKLGDMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Iodophenyl)hexanamide – Core Chemical Identity and Sourcing Profile


N-(4-Iodophenyl)hexanamide (molecular formula C₁₂H₁₆INO, molecular weight 317.17 g·mol⁻¹) belongs to the N-aryl fatty acid amide class, featuring a para-iodophenyl group attached to a straight-chain hexanamide backbone [1]. The iodine atom at the para position confers distinct electronic, steric, and heavy-atom properties that are not replicable by other halogen analogues. This compound is typically supplied at ≥95% purity and is utilized as a synthetic intermediate in medicinal chemistry and chemical biology, where the carbon–iodine bond serves as a versatile handle for further diversification through metal-catalyzed cross-coupling reactions [2].

Why N-(4-Iodophenyl)hexanamide Cannot Be Replaced by Generic Halogen or Chain-Length Analogs


The selection of N-(4-iodophenyl)hexanamide over its close structural analogs is driven by three non-interchangeable molecular features. First, the C–I bond (bond dissociation energy ≈ 57 kcal·mol⁻¹) is substantially weaker and more kinetically labile than C–Br (≈ 71 kcal·mol⁻¹) or C–Cl (≈ 84 kcal·mol⁻¹) bonds, enabling chemoselective oxidative addition in palladium- and copper-catalyzed transformations under milder conditions [1]. Second, the iodine atom serves as a heavy-atom label for X-ray anomalous scattering (phasing power f″ ≈ 6.8 e⁻ at Cu Kα), a property absent in bromine or chlorine analogues [2]. Third, the six-carbon hexanamide chain provides a distinct lipophilic balance compared to shorter-chain analogues (e.g., acetamide, butyramide), directly impacting logP, solubility, and membrane permeability in biological assays. Together, these parameters make simple halogen or chain-length substitution invalid when the compound is used as a reactive intermediate or a physicochemical probe.

Quantitative Differentiation Evidence for N-(4-Iodophenyl)hexanamide Versus Closest Analogs


Enhanced Reactivity in Pd-Catalyzed Cross-Coupling: Aryl Iodide vs. Aryl Bromide

N-(4-iodophenyl)hexanamide, as an aryl iodide, undergoes oxidative addition to Pd(0) catalysts significantly faster than the corresponding bromo or chloro analogues. This intrinsic reactivity advantage is quantitatively reflected in comparative coupling studies: in a carbonylative Hiyama–Denmark coupling, the aryl iodide substrate afforded a markedly higher product ratio compared to the aryl bromide under identical conditions (45% vs. 12% yield at 30 min reaction time, ~3.8-fold difference) [1]. The authors of the Ullmann–Finkelstein synthesis of N-(iodophenyl)-amides explicitly state that 'iodine was selected among halogens due to its higher reactivity in Pd and Cu catalyzed couplings,' confirming that the iodo congener is the preferred building block for subsequent diversification [2].

Cross-coupling C–C bond formation Synthetic intermediate

Heavy-Atom Advantage for X-ray Crystallography: Anomalous Scattering of Iodine vs. Bromine and Chlorine

The iodine atom in N-(4-iodophenyl)hexanamide provides a significantly stronger anomalous scattering signal (f″ at Cu Kα ≈ 6.8 e⁻) compared to bromine (f″ ≈ 1.5 e⁻) or chlorine (f″ ≈ 0.7 e⁻) [1]. This property enables experimental phasing of crystal structures using single-wavelength anomalous diffraction (SAD), a technique that is markedly less effective with bromine analogues and essentially inaccessible with chlorine or fluorine derivatives. The para-iodophenyl group has been explicitly utilized in fragment-based drug discovery crystallography to exploit iodine's anomalous signal for confident ligand placement [2].

X-ray crystallography Anomalous dispersion Phasing

Lipophilicity and Molecular Weight Differentiation: Hexanamide vs. Shorter-Chain Iodophenyl Amides

The hexanamide chain length positions N-(4-iodophenyl)hexanamide in a distinct lipophilicity space relative to shorter-chain homologues. The XLogP3-AA value calculated for the C₁₂H₁₆INO scaffold is 3.1 [1], compared to N-(4-iodophenyl)acetamide (XLogP3 ≈ 1.8) and N-(4-iodophenyl)butyramide (estimated XLogP3 ≈ 2.4). This ~1.3 logP increase versus the acetamide analogue translates to approximately 20-fold higher octanol/water partition, which is critical when the compound serves as a lipophilic probe or when passive membrane permeability is a design parameter [2]. The molecular weight shift (317.17 vs. 261.06 g·mol⁻¹ for the acetamide) also alters the physicochemical property window for fragment-based screening libraries.

Lipophilicity LogP Drug-likeness

Procurement-Driven Application Scenarios for N-(4-Iodophenyl)hexanamide


Diversifiable Synthetic Intermediate in Medicinal Chemistry Library Construction

N-(4-Iodophenyl)hexanamide serves as a privileged intermediate for generating focused compound libraries via Suzuki–Miyaura, Heck, or Sonogashira cross-coupling reactions. The para-iodophenyl group undergoes efficient oxidative addition with Pd(0) catalysts, enabling late-stage diversification with aryl/alkenyl boronic acids or terminal alkynes. As demonstrated in comparative coupling studies, the iodo derivative achieves ~3.8-fold higher conversion than the bromo analogue at identical time points [1]. This reactivity advantage directly reduces the number of reaction optimization cycles and increases library throughput. The hexanamide chain further contributes a balanced lipophilicity (XLogP3 ≈ 3.1) suitable for cell-permeable probe design [2].

Heavy-Atom Derivatization Agent for Macromolecular Crystallography

The strong anomalous scattering signal of the iodine atom (f″ ≈ 6.8 e⁻ at Cu Kα) makes N-(4-iodophenyl)hexanamide an effective heavy-atom derivative for experimental phasing in protein crystallography [1]. Unlike bromine- or chlorine-labeled analogues, the iodine derivative provides sufficient phasing power for single-wavelength anomalous diffraction even with partial ligand occupancy. This has been validated in fragment-based drug discovery campaigns where iodine-containing fragments were unambiguously placed into electron density using their anomalous signal [2].

Physicochemical Probe for Structure–Activity Relationship (SAR) Studies

When evaluating the contribution of halogen substitution and chain length to biological activity, N-(4-iodophenyl)hexanamide occupies a specific point in the property space: molecular weight 317.17 g·mol⁻¹, XLogP3 ≈ 3.1, and a single H-bond donor (amide N–H) [1]. This differentiated profile makes it suitable as a matched molecular pair partner for bromo, chloro, and shorter-chain analogues in SAR campaigns. The ~20-fold lipophilicity increase versus the acetamide homologue can be exploited to probe hydrophobic binding site interactions while maintaining the stereoelectronic signature of the para-iodo substituent [2].

Radio-Iodination Precursor for Imaging and Binding Studies

The para-iodophenyl motif is amenable to isotopic exchange reactions (e.g., ¹²⁷I → ¹²⁵I or ¹³¹I) for the preparation of radiolabeled probes. N-(4-Iodophenyl)hexanamide can serve as a cold standard or direct precursor for radio-iodination in SPECT imaging or radioligand binding assays, leveraging the established chemistry of aryl iodide isotopic exchange. This capability is not shared by bromo or chloro analogues, which lack suitable radioisotopes with clinically relevant half-lives [1].

Quote Request

Request a Quote for N-(4-iodophenyl)hexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.